molecular formula C11H11NO2 B1267088 1-Acetyl-2,3-dihydroquinolin-4(1h)-one CAS No. 64142-63-8

1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Cat. No. B1267088
CAS RN: 64142-63-8
M. Wt: 189.21 g/mol
InChI Key: FSCBVPABAPSIMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives typically involves one-pot, three-component reactions or direct cyclocondensation processes. Methods have been developed to synthesize these compounds in eco-friendly conditions, such as using ionic liquids or water as solvents, and without the need for additional catalysts (Chen et al., 2007), (Ghorbani‐Choghamarani & Zamani, 2012).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one and its derivatives has been explored using various spectroscopic techniques. The 1H NMR and UV spectra of these compounds provide insights into their molecular configurations and the effects of substitutions at different positions on the quinolinone ring (Bradley, Clark, & Kernick, 1972).

Chemical Reactions and Properties

1-Acetyl-2,3-dihydroquinolin-4(1h)-one compounds undergo a variety of chemical reactions, including cyclocondensation and Mannich base reactions. These reactions are influenced by the nature of substituents on the quinolinone ring, leading to the formation of a range of derivatives with different chemical properties (Bradley, Clark, & Kernick, 1972).

Physical Properties Analysis

The physical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties can be modified through different synthesis methods and by introducing various substituents on the quinolinone ring.

Chemical Properties Analysis

The chemical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, including their reactivity and stability, are determined by their molecular structure. The presence of the acetyl group and the quinolinone core influences their chemical behavior in reactions, making them suitable for a wide range of chemical transformations (Abdou et al., 2018).

Scientific Research Applications

Synthesis and Chemical Transformations

1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have been extensively studied in synthetic organic and medicinal chemistry due to their potential biological and pharmacological significance. The synthesis and various chemical transformations of this compound and its derivatives have attracted considerable attention. For instance, the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives, along with their reactions with Mannich bases, have been explored (Bradley, Clark, & Kernick, 1972). Additionally, advancements in the use of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, a related compound, have been summarized, emphasizing their synthesis and reactions (Abdou et al., 2019).

Eco-Friendly Synthesis

Research has also focused on eco-friendly methods of synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a closely related compound. Methods involving ionic liquids or ionic liquid-water systems without additional catalysts have been developed (Chen et al., 2007). Another study describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using silica-supported ferric chloride under solvent-free conditions, highlighting an environmentally friendly approach (Majid et al., 2011).

Antioxidant Properties

The antioxidant properties of 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been investigated, with some synthesized compounds displaying potent free-radical scavenging abilities. This research points to the potential biological significance of these compounds (Pandit, Sharma, & Lee, 2015).

Biological and Pharmacological Significance

The potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, a structurally related compound, has also been explored. For example, enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which could have applications in pharmaceuticals, were synthesized using benzothiazines (Harmata & Hong, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-acetyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBVPABAPSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298982
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2,3-dihydroquinolin-4(1h)-one

CAS RN

64142-63-8
Record name NSC127317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Ahmed, H Kumar, BV Babu - Synthetic Communications, 2013 - Taylor & Francis
In the synthesis of aza-flavanone derivatives, several metal halides were screened for their catalytic activity. Among them, BiCl 3 and InBr 3 catalyze the ring opening of 2′-…
Number of citations: 10 www.tandfonline.com
UF Mansoor, AR Angeles, C Dai, L Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
Kinesin spindle protein (KSP) is a mitotic kinesin that is expressed only in proliferating cells and plays a key role in spindle pole separation, formation of a bipolar mitotic spindle, as well …
Number of citations: 13 www.sciencedirect.com
SK Santra, AM Szpilman - The Journal of Organic Chemistry, 2020 - ACS Publications
We report a visible-light-mediated benzylic C–H oxygenation reaction. The reaction is initiated by solar light or the blue LED activation of 9,10-dibromoanthracene in a reaction with …
Number of citations: 14 pubs.acs.org

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